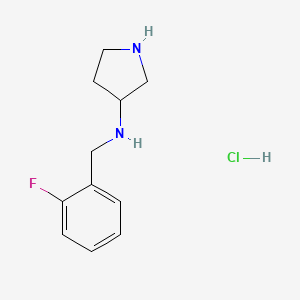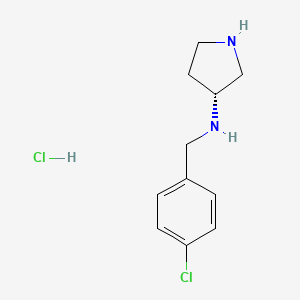![molecular formula C20H21Cl2NO2 B7897786 (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate](/img/structure/B7897786.png)
(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-chloro-benzyl group and a 3-chloro-benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with 3-chloro-benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using 3-chloro-benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted benzyl derivatives.
Scientific Research Applications
(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the benzyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzyl)piperazine: Another piperidine derivative with similar structural features but different functional groups.
1-(3-Chloro-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid: A compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzyl groups enhance its lipophilicity and potential interactions with hydrophobic pockets in biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO2/c21-17-7-3-5-15(11-17)13-23-10-2-1-9-19(23)20(24)25-14-16-6-4-8-18(22)12-16/h3-8,11-12,19H,1-2,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNLVZBEGQIVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)OCC2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
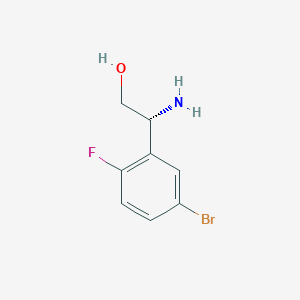
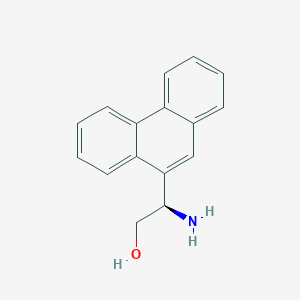
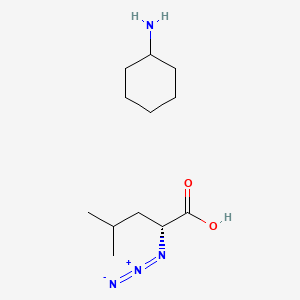
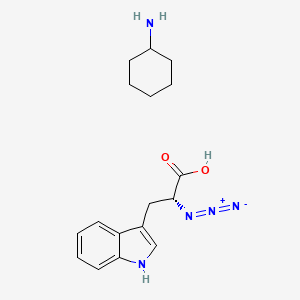
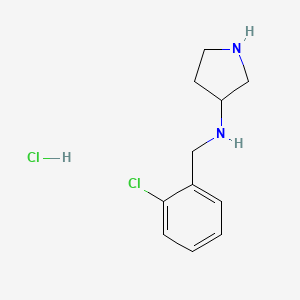
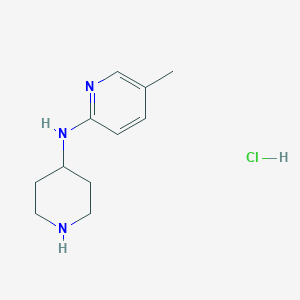
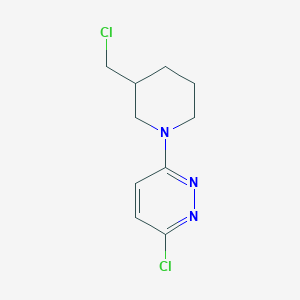

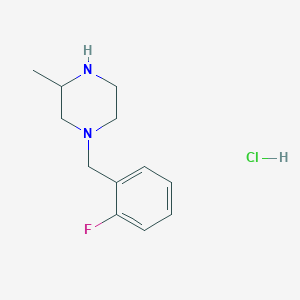
![[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7897778.png)
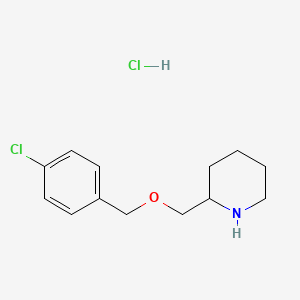
![[1-(2-Chloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7897795.png)
